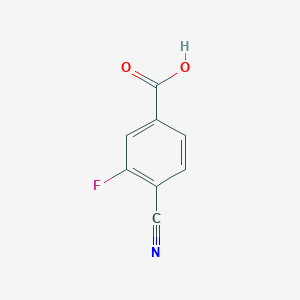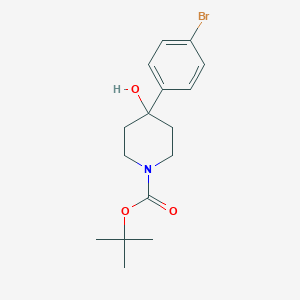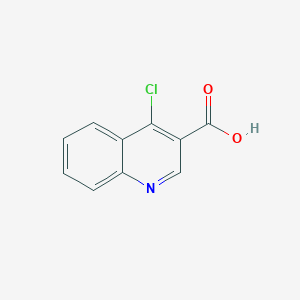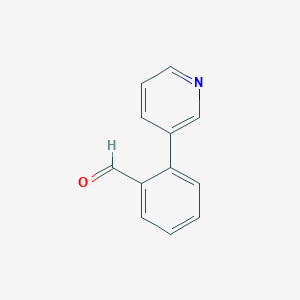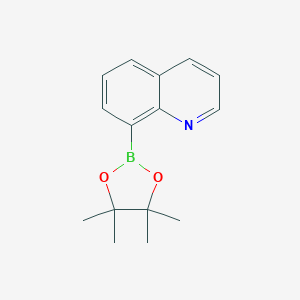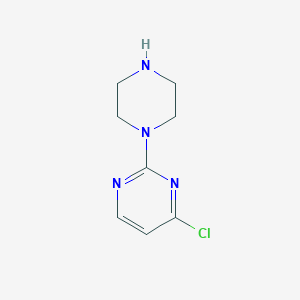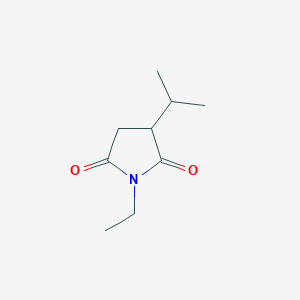
2-Isopropyl-N-ethylsuccinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-N-ethylsuccinimide (IES) is a chemical compound that has gained significant attention in the field of scientific research. It is a succinimide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of 2-Isopropyl-N-ethylsuccinimide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. By binding to these receptors, 2-Isopropyl-N-ethylsuccinimide may enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Isopropyl-N-ethylsuccinimide exhibits anticonvulsant and analgesic effects in animal models. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Isopropyl-N-ethylsuccinimide has been shown to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Isopropyl-N-ethylsuccinimide in lab experiments is its low toxicity profile. Additionally, its anticonvulsant, analgesic, and anti-inflammatory properties make it a promising candidate for further study in these fields. However, one limitation of using 2-Isopropyl-N-ethylsuccinimide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-Isopropyl-N-ethylsuccinimide. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Isopropyl-N-ethylsuccinimide and its potential applications in the treatment of neurological and inflammatory disorders. Finally, the development of more efficient synthesis methods for 2-Isopropyl-N-ethylsuccinimide could lead to its broader use in scientific research.
In conclusion, 2-Isopropyl-N-ethylsuccinimide is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals make it a promising candidate for further study. While there are limitations to its use in lab experiments, its low toxicity profile and beneficial properties make it an attractive compound for future research.
Métodos De Síntesis
The synthesis of 2-Isopropyl-N-ethylsuccinimide involves the reaction of ethylsuccinimide with isopropylamine in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of the synthesized product can be determined by various analytical techniques, including thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
2-Isopropyl-N-ethylsuccinimide has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, 2-Isopropyl-N-ethylsuccinimide has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
185760-08-1 |
|---|---|
Nombre del producto |
2-Isopropyl-N-ethylsuccinimide |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-ethyl-3-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO2/c1-4-10-8(11)5-7(6(2)3)9(10)12/h6-7H,4-5H2,1-3H3 |
Clave InChI |
FQGLURDPVKEDAX-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC(C1=O)C(C)C |
SMILES canónico |
CCN1C(=O)CC(C1=O)C(C)C |
Sinónimos |
2,5-Pyrrolidinedione,1-ethyl-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



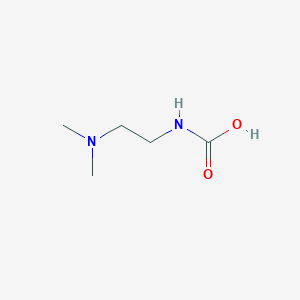
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
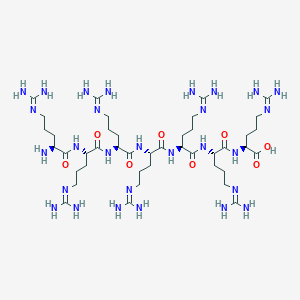
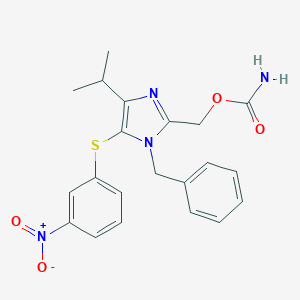
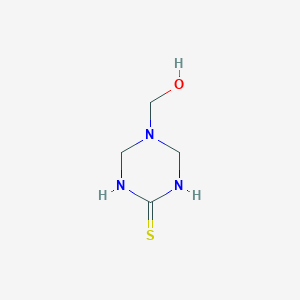
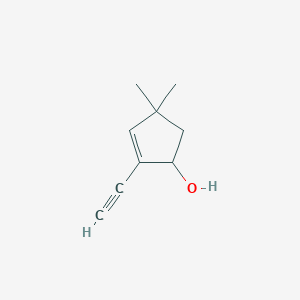
![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
